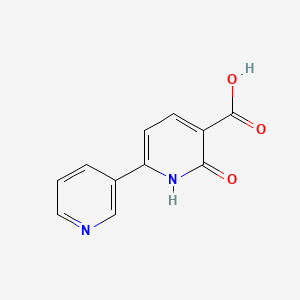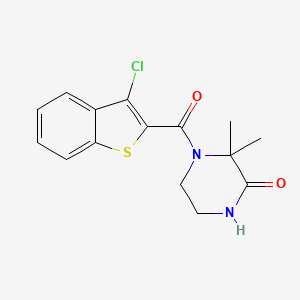![molecular formula C7H8O3 B2490093 6-Oxaspiro[2.5]octane-5,7-dione CAS No. 144728-22-3](/img/structure/B2490093.png)
6-Oxaspiro[2.5]octane-5,7-dione
Descripción general
Descripción
6-Oxaspiro[25]octane-5,7-dione is a chemical compound with the molecular formula C7H8O3 It is a member of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Oxaspiro[2.5]octane-5,7-dione involves the reaction of (1-carboxymethyl-cyclopropyl)acetic acid with acetic anhydride in the presence of mesitylene. The reaction is typically carried out at a temperature of 100°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with a focus on optimizing yield and purity through controlled reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
6-Oxaspiro[2.5]octane-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different spirocyclic derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or other reduced forms of the spiro compound.
Aplicaciones Científicas De Investigación
6-Oxaspiro[2.5]octane-5,7-dione has several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a scaffold for drug design.
Material Science: It is explored for its potential in creating novel materials with unique properties.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 6-Oxaspiro[2.5]octane-5,7-dione involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, such as Type II Dihydrofolate reductase, which is involved in bacterial resistance mechanisms . The compound’s spirocyclic structure allows it to fit into enzyme active sites, thereby blocking their activity and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
- 1-Oxaspiro[4.5]dec-3-ylamine hydrochloride
- 1-Oxaspiro[2.6]non-6-ene
Uniqueness
6-Oxaspiro[25]octane-5,7-dione is unique due to its specific spirocyclic structure and the presence of an oxygen atom within the ring system This structural feature imparts distinct chemical properties and reactivity compared to other spiro compounds
Propiedades
IUPAC Name |
6-oxaspiro[2.5]octane-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-5-3-7(1-2-7)4-6(9)10-5/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDBETFKJUMMEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(=O)OC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
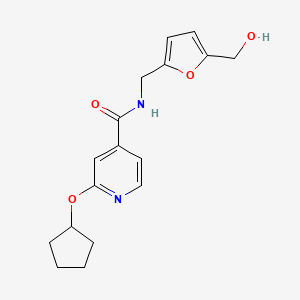
![8-[(2,3-dihydroxypropyl)sulfanyl]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2490011.png)
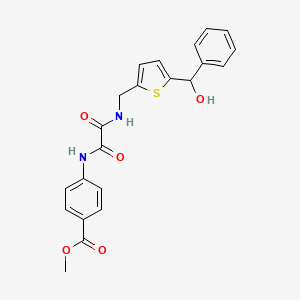
![2-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}pyridine-3-carboxamide](/img/structure/B2490013.png)

![5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2490017.png)
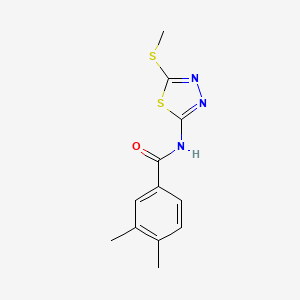

![ethyl 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2490023.png)
![3-Benzyl-1-[[3-(trifluoromethyl)phenyl]methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2490025.png)
![3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine;hydrochloride](/img/structure/B2490028.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methylthiazole-4-carboxamide](/img/structure/B2490029.png)
